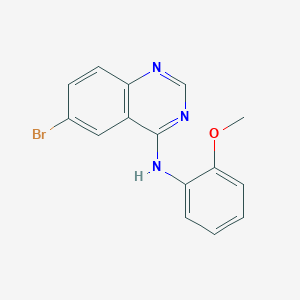

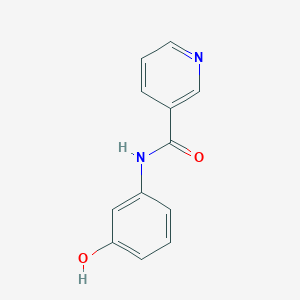

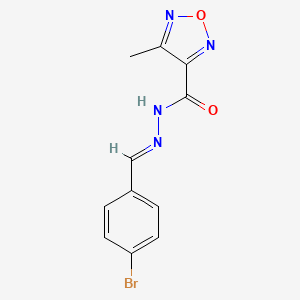

6-溴-N-(2-甲氧基苯基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine derivatives often involves acylation reactions of amino-quinazoline with unsaturated acid chlorides or mixed anhydrides. A study detailed the preparation of similar derivatives, highlighting the role of attaching a basic functional group onto the Michael acceptor to enhance reactivity due to intramolecular catalysis or an inductive effect, leading to compounds with improved biological properties (Tsou et al., 2001).

Molecular Structure Analysis

The molecular structure of 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine and similar compounds can be characterized by spectroscopic methods such as FTIR, NMR, and UV spectroscopy. Studies involving density functional theory (DFT) calculations also provide insights into the compound's vibrational properties and charge distribution potential, aiding in understanding the molecule's reactive sites and stability (Sarkar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine includes its potential to undergo various reactions, such as acylation and Michael addition, due to the presence of amino and bromo functional groups. These reactions are crucial for modifying the compound to enhance its biological activity and solubility. For example, the basic functional group's addition has been shown to increase the compound's reactivity, which is advantageous for developing potent biological inhibitors (Tsou et al., 2001).

Physical Properties Analysis

Physical properties, including solubility, melting point, and stability, are critical for the compound's application in medicinal chemistry. Enhanced water solubility, for example, can improve a compound's bioavailability, a desirable trait for potential pharmaceutical agents. The synthesis approach, including the introduction of water-solubilizing substituents, plays a vital role in modifying these physical properties (Tsou et al., 2001).

Chemical Properties Analysis

The chemical properties of 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine, such as its reactivity towards various chemical reagents, stability under different conditions, and potential to form covalent bonds with target enzymes, are essential for its function as a tyrosine kinase inhibitor. Molecular modeling and experimental evidence support the idea that these compounds interact covalently with their target enzymes, a mechanism that underpins their inhibitory activity (Tsou et al., 2001).

科学研究应用

光电材料开发

喹唑啉衍生物,包括6-溴-N-(2-甲氧基苯基)-4-喹唑啉胺等化合物,在光电材料的开发中至关重要。它们因在电子器件、发光元件、光电转换元件和图像传感器中的应用而被广泛研究。将喹唑啉和嘧啶片段整合到π-扩展共轭体系中已被证明对创建新型光电材料很有价值。这些材料用于制造有机发光二极管 (OLED),包括白色 OLED 和高效红色磷光 OLED。此外,它们对非线性光学材料和比色 pH 传感器也很有意义,突显了喹唑啉衍生物在推进光电技术中的重要性 (Lipunova 等人,2018)。

抗癌药物开发

喹唑啉衍生物已被确认为潜在的抗癌剂,研究重点在于它们抑制 EGFR 和其他治疗性蛋白靶标的能力。由于其结构多样性和靶向广泛蛋白质的能力,这些化合物在癌症治疗中显示出前景。新型喹唑啉化合物的开发仍然是抗癌药物研究中一个有前景的领域,由结构异质性和多靶点疗法的潜力推动 (Ravez 等人,2015)。

合成化学创新

喹唑啉化合物在药物化学中很重要,具有广泛的生物学特性。合成化学的最新进展集中在设计新型喹唑啉和探索其合成的有效途径。本研究旨在研究喹唑啉的不同特性并开发潜在应用,强调环保、温和和原子高效合成策略的重要性。此类努力有助于喹唑啉在医学应用及其他领域的更广泛利用 (Faisal & Saeed,2021)。

属性

IUPAC Name |

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c1-20-14-5-3-2-4-13(14)19-15-11-8-10(16)6-7-12(11)17-9-18-15/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIMOXIZLFEENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)